molecular formula C27H30O12 B2418461 4'-Demethyldeoxypodophyllotoxin beta-D-glucopyranoside CAS No. 78178-42-4

4'-Demethyldeoxypodophyllotoxin beta-D-glucopyranoside

Cat. No.: B2418461
CAS No.: 78178-42-4
M. Wt: 546.525
InChI Key: QMXNRLBPHJPLKV-QNRBAVQLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4’-Demethyldeoxypodophyllotoxin beta-D-glucopyranoside is a derivative of podophyllotoxin, a naturally occurring lignan found in the roots and rhizomes of Podophyllum species. This compound is known for its significant biological activities, including antineoplastic, antiviral, and immunosuppressive properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Demethyldeoxypodophyllotoxin beta-D-glucopyranoside typically involves the glycosylation of 4’-Demethyldeoxypodophyllotoxin with beta-D-glucopyranosyl donors. The reaction is often catalyzed by Lewis acids such as boron trifluoride etherate or trimethylsilyl trifluoromethanesulfonate under anhydrous conditions .

Industrial Production Methods

Industrial production of this compound may involve the extraction of 4’-Demethyldeoxypodophyllotoxin from natural sources followed by chemical glycosylation. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4’-Demethyldeoxypodophyllotoxin beta-D-glucopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

Scientific Research Applications

4’-Demethyldeoxypodophyllotoxin beta-D-glucopyranoside has a wide range of scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of DNA topoisomerase II, an enzyme crucial for DNA replication and cell division. This inhibition leads to the induction of apoptosis in cancer cells. Additionally, it has been shown to modulate various signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

  • Podophyllotoxin
  • Etoposide
  • Teniposide
  • 4’-Demethylpodophyllotoxin

Uniqueness

4’-Demethyldeoxypodophyllotoxin beta-D-glucopyranoside is unique due to its glycosylated structure, which enhances its solubility and bioavailability compared to its parent compound, podophyllotoxin. This modification also potentially reduces its toxicity while retaining its biological activity.

Properties

IUPAC Name

(5R,5aR,8aR)-5-[3,5-dimethoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-5a,8,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O12/c1-33-17-5-12(6-18(34-2)25(17)39-27-24(31)23(30)22(29)19(8-28)38-27)20-14-7-16-15(36-10-37-16)4-11(14)3-13-9-35-26(32)21(13)20/h4-7,13,19-24,27-31H,3,8-10H2,1-2H3/t13-,19+,20+,21-,22+,23-,24+,27-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMXNRLBPHJPLKV-QNRBAVQLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)OC)C3C4C(CC5=CC6=C(C=C35)OCO6)COC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC)[C@H]3[C@@H]4[C@@H](CC5=CC6=C(C=C35)OCO6)COC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4'-Demethyldeoxypodophyllotoxin beta-D-glucopyranoside
Reactant of Route 2
4'-Demethyldeoxypodophyllotoxin beta-D-glucopyranoside
Reactant of Route 3
4'-Demethyldeoxypodophyllotoxin beta-D-glucopyranoside
Reactant of Route 4
4'-Demethyldeoxypodophyllotoxin beta-D-glucopyranoside
Reactant of Route 5
4'-Demethyldeoxypodophyllotoxin beta-D-glucopyranoside
Reactant of Route 6
4'-Demethyldeoxypodophyllotoxin beta-D-glucopyranoside

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